molecular formula C13H12N2OS B216531 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Número de catálogo B216531
Peso molecular: 244.31 g/mol
Clave InChI: LVTLUJNMWSBIDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the signaling pathways that promote cancer cell growth and proliferation.

Mecanismo De Acción

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline works by binding to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and proliferation. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. It also has a well-characterized mechanism of action, which makes it a useful tool for studying EGFR signaling pathways and their role in cancer cell growth and proliferation. However, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline also has some limitations, including its relatively low potency and selectivity for EGFR, which can make it less effective in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and its potential use in cancer therapy and other applications. One area of research is the development of more potent and selective inhibitors of EGFR signaling pathways, which could improve the effectiveness of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors in cancer therapy. Another area of research is the development of combination therapies that include 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other cancer drugs, which could improve the overall effectiveness of cancer treatment. Additionally, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors could be studied for their potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Métodos De Síntesis

The synthesis of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves several steps, including the reaction of 4-methyl-2-nitroaniline with 2-chloroethanol to form 4-methyl-2-(2-hydroxyethyl)aniline. This compound is then reacted with 2-chloro-6-methoxybenzoic acid to form 6-methoxy-4-methyl-2-(2-(2-methoxyphenyl)ethyl)aniline, which is subsequently reacted with propargyl bromide to form 6-methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline.

Aplicaciones Científicas De Investigación

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit EGFR signaling pathways, which are often overactive in cancer cells, leading to uncontrolled growth and proliferation. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin.

Propiedades

Nombre del producto

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Fórmula molecular

C13H12N2OS

Peso molecular

244.31 g/mol

Nombre IUPAC

6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline

InChI

InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3

Clave InChI

LVTLUJNMWSBIDU-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C

SMILES canónico

CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.